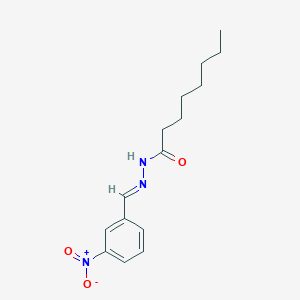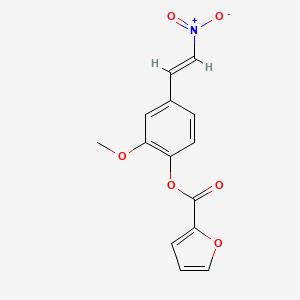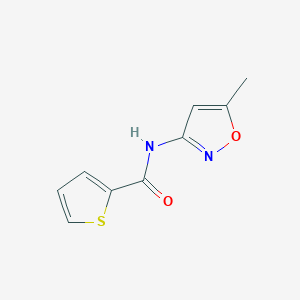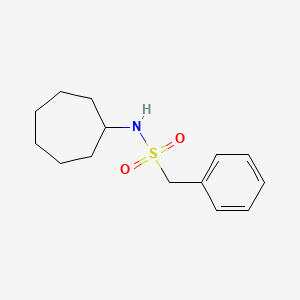![molecular formula C22H26F3NO3 B5502911 cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)
cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves cycloaddition reactions, as seen in the preparation of Methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate. This compound was synthesized through the treatment of hydrazone with dicyclohexylcarbodiimide, followed by reactions with norbornene and norbornadiene to afford Diels-Alder adducts, which decomposed to yield γ-oxoketenes and small amounts of β-lactones (Christl et al., 1990).
Molecular Structure Analysis
The crystal structure of compounds with similar frameworks, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, has been elucidated using X-ray diffraction, revealing a triclinic space group and highlighting the importance of intramolecular hydrogen bonds in stabilizing the crystal structure (Sambyal et al., 2011).
Chemical Reactions and Properties
Cycloaddition reactions are pivotal in the synthesis of pyridine derivatives, as demonstrated by the reaction of 2,3,4,5-tetrahydropyridine N-oxide with isobutyl vinyl ether and allyl alcohol, leading to hexahydroisoxazolo[2,3-a] pyridines, which were converted into methyl 2-formylmethylpiperidine-1-carboxylate (Carruthers & Moses, 1988). This highlights the versatility of cycloaddition in accessing a wide array of pyridine-based structures.
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for understanding the behavior of chemical compounds under various conditions. However, specific data on the physical properties of "cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate" were not directly found in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for potential applications in synthesis and material science. The literature provides insights into similar compounds' reactivity, such as the dipolar cycloaddition reactions used to access pyridine and triazolopyridine derivatives, highlighting the synthetic utility of such reactions (Chrovian et al., 2018).
Wissenschaftliche Forschungsanwendungen
Luminescent Materials
Cyclometalated platinum complexes exhibit high luminescent efficiencies, making them promising candidates for applications in light-emitting devices. For instance, a study highlighted complexes with quantum efficiencies close to 100%, demonstrating their potential in achieving high electron-to-photon conversion efficiencies in device settings. These materials are especially relevant for organic light-emitting diodes (OLEDs) and other photonic applications due to their efficient blue to green light emission (Turner et al., 2013).
Catalysis
The selective ortho C-H activation of haloarenes by specific metal complexes underlines the importance of these reactions in catalysis. Such processes facilitate the creation of novel compounds with potential applications in pharmaceuticals and materials science. The selectivity and efficiency of these reactions are crucial for developing more sustainable and cost-effective chemical syntheses (Ben-Ari et al., 2003).
Organic Synthesis
In organic synthesis, the development of new methodologies for constructing complex molecules is of paramount importance. For instance, the dehydrogenative silylation of ketones catalyzed by platinum(II) complexes opens up new pathways for creating silyl enol ethers, compounds valuable in further synthetic transformations. This example illustrates the ongoing efforts to find more efficient and selective catalytic systems for organic synthesis applications (Ozawa et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclooctyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3NO3/c1-14-20(21(28)29-15-9-5-3-2-4-6-10-15)17(13-19(27)26-14)16-11-7-8-12-18(16)22(23,24)25/h7-8,11-12,15,17H,2-6,9-10,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIHDXPRKBFQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)